N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine (four-membered nitrogen-containing ring) core. Key structural features include:
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-3-1-10(2-4-11)7-17-15(22)18-8-12(9-18)19-13(20)5-6-14(19)21/h1-4,12H,5-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGGGEKXGUACOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Epichlorohydrin Derivatives
Azetidine rings are commonly constructed via cyclization of β-amino alcohols or their derivatives. Patent US8207355B2 describes the synthesis of azetidin-3-ol derivatives using epichlorohydrin or epibromohydrin in inert solvents (e.g., toluene or dichloromethane). For example, reacting N-(4-chlorophenyl)methylamine with epichlorohydrin under basic conditions yields 3-chloroazetidine intermediates, which are subsequently hydrolyzed to azetidin-3-ol derivatives.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on epichlorohydrin, followed by intramolecular cyclization. This method achieves moderate yields (~50–60%) but requires careful control of stoichiometry to avoid oligomerization.
Carboxamide Formation
Coupling with 4-Chlorobenzylamine
The final carboxamide is formed via activation of the azetidine-1-carbonyl chloride. As demonstrated in a stereoselective synthesis, 3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl chloride is reacted with 4-chlorobenzylamine in tetrahydrofuran (THF) at 0–5°C. Triethylamine neutralizes HCl, driving the reaction to completion.
Reaction Scheme :
- Azetidine-1-carbonyl chloride + 4-Chlorobenzylamine → N-[(4-Chlorophenyl)methyl]azetidine-1-carboxamide
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the product in 85% purity.
Integrated Synthetic Routes
One-Pot Sequential Functionalization
A convergent approach combines azetidine synthesis and functionalization in a single pot. Starting with N-(4-chlorophenyl)methylamine , epichlorohydrin cyclization (as in Section 1.1) is followed by in situ substitution with 2,5-dioxopyrrolidine. The crude intermediate is then treated with phosgene to generate the carbonyl chloride, which couples directly with 4-chlorobenzylamine.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 45 | 92 | High control over intermediates |
| One-Pot Sequential | 58 | 89 | Time-efficient |
Challenges and Mitigations
Regioselectivity in Azetidine Functionalization
The C-3 position of azetidine is sterically hindered, leading to potential side reactions at C-1. Employing bulky bases (e.g., DBU) or low temperatures (−20°C) suppresses undesired substitutions.
Stability of 2,5-Dioxopyrrolidine
The pyrrolidinedione moiety is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres are critical during coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups within the molecule.
Substitution: This can involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Core Ring Structure and Conformational Flexibility
However, pyrrolidine-based analogs (e.g., N-(4-Chlorophenyl)pyrrolidine-1-carboxamide) exhibit superior conformational adaptability, which may improve interactions with flexible binding sites .
Substituent Effects and Functional Groups
- The 4-chlorobenzyl group in the target compound shares similarities with KN-93’s 4-chlorophenyl moiety, which is known to enhance membrane permeability and target affinity in kinase inhibitors. However, KN-93’s sulfonamide group offers distinct electronic properties compared to the carboxamide linkage in the target compound .
Pharmacological and Physicochemical Properties
- The target compound’s higher hydrogen-bond acceptor count suggests superior solubility compared to KN-93 but lower lipophilicity, which may influence bioavailability.
- Pyrrolidine derivatives (e.g., N-(4-Chlorophenyl)pyrrolidine-1-carboxamide) have documented antimicrobial activity, whereas the azetidine core in the target compound could shift therapeutic applications toward neurological or metabolic targets due to its unique stereoelectronic profile .
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Pyrrolidine moiety : A five-membered ring contributing to its biological activity.
- Chlorophenyl group : Known for enhancing lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN2O3 |
| Molecular Weight | 320.77 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which plays a critical role in neurotransmission and is a target for Alzheimer's disease treatment .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
- Anticancer Potential : The structural components of the compound may interact with cellular pathways involved in cancer proliferation, although specific studies are required to elucidate these effects.
Study 1: Enzyme Inhibition
A study conducted on derivatives of similar structures demonstrated significant AChE inhibition, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that this compound may have comparable efficacy.
Study 2: Antimicrobial Testing
In vitro tests revealed that compounds with similar chlorophenyl substitutions showed moderate to strong antibacterial activity. The compound's ability to disrupt bacterial cell membranes was hypothesized as a mechanism of action.
Study 3: Anticancer Activity
Research on structurally analogous compounds indicated potential anticancer effects through apoptosis induction in cancer cell lines. Future investigations are needed to confirm whether this compound exhibits similar properties.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other compounds featuring similar functional groups:
| Compound | Biological Activity |
|---|---|
| 4-Chlorophenyl derivatives | Antimicrobial, AChE inhibition |
| Pyrrolidine-based compounds | Anticancer, anti-inflammatory |
| Azetidine analogs | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
- Azetidine Ring Formation : Cyclization of precursors (e.g., 3-azetidinone derivatives) using reagents like N-chlorosuccinimide (NCS) under anhydrous conditions .
- Carboxamide Coupling : Reaction of the azetidine intermediate with activated carbonyl groups (e.g., 2,5-dioxopyrrolidine) via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt .
- Substituent Introduction : The 4-chlorobenzyl group is introduced via alkylation or Mitsunobu reaction, requiring inert atmospheres (e.g., N₂) and polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Optimization : Reaction efficiency is monitored via TLC and HPLC. Yield improvements focus on temperature control (e.g., 0–5°C for sensitive steps) and catalyst screening (e.g., Pd-based catalysts for cross-coupling) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., δ 7.2–7.4 ppm for chlorophenyl protons) and azetidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 362.0824 for C₁₇H₁₇ClN₂O₃⁺) .
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., envelope conformation of pyrrolidine-dione moieties; R factor < 0.05 for high confidence) .
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with target proteins .
- Molecular Dynamics (MD) : Simulates binding stability in solvent environments (e.g., water/ligand RMSD < 2 Å over 100 ns) to prioritize derivatives with stronger target affinity .
- SAR Studies : Substituent effects (e.g., replacing chlorophenyl with fluorophenyl) are modeled to balance lipophilicity (clogP ≈ 2.5) and solubility (logS > −4) .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Reassessment : Reproduce assays (e.g., kinase inhibition) with standardized protocols (IC₅₀ ± SEM) to rule out false positives .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may skew in vivo vs. in vitro results .
- Target Selectivity Screening : Use kinase profiling panels (e.g., 400+ kinases) to distinguish off-target effects .
Q. How can Design of Experiments (DoE) optimize reaction yields in large-scale synthesis?
- Factor Screening : Identify critical variables (e.g., solvent polarity, catalyst loading) via Plackett-Burman design .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions (e.g., temperature vs. stirring rate) to maximize yield (e.g., 85% → 92%) .
- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., epimerization) by precise residence time control (Δt < 10 s) .
Methodological Insights
Q. What are the challenges in characterizing the azetidine ring’s conformational flexibility?
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C) detects ring puckering rates (k ≈ 10³ s⁻¹) .
- Crystallographic Disorder : Single-crystal X-ray may require low-temperature data collection (100 K) to resolve overlapping electron densities .
Q. How do solvent choices impact the stability of intermediates during synthesis?
- Polar Aprotic Solvents : DMF or DMSO stabilize carboxamide intermediates via dipole interactions but risk hydrolysis at elevated temperatures (>60°C) .
- Ether Solvents : THF or 2-Me-THF minimize side reactions in moisture-sensitive steps but require strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
